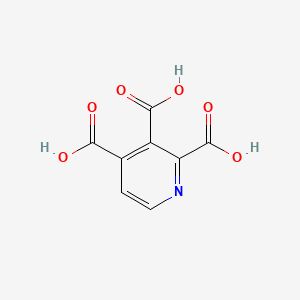

2,3,4-Pyridinetricarboxylic acid

CAS No.: 632-95-1

Cat. No.: VC16968241

Molecular Formula: C8H5NO6

Molecular Weight: 211.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 632-95-1 |

|---|---|

| Molecular Formula | C8H5NO6 |

| Molecular Weight | 211.13 g/mol |

| IUPAC Name | pyridine-2,3,4-tricarboxylic acid |

| Standard InChI | InChI=1S/C8H5NO6/c10-6(11)3-1-2-9-5(8(14)15)4(3)7(12)13/h1-2H,(H,10,11)(H,12,13)(H,14,15) |

| Standard InChI Key | VOTYOVOSRFKUSM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C(=C1C(=O)O)C(=O)O)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

2,3,4-Pyridinetricarboxylic acid belongs to the class of pyridine polycarboxylic acids, characterized by a nitrogen-containing aromatic ring substituted with multiple carboxyl groups. The compound’s systematic name, 5-methoxy-6-methyl-2,3,4-pyridinetricarboxylic acid, reflects the positions of its functional groups (Figure 1). Key structural parameters include:

Table 1: Molecular and Physicochemical Properties of 2,3,4-Pyridinetricarboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 255.181 g/mol | |

| Exact mass | 255.038 Da | |

| Polar surface area (PSA) | 134.02 Ų | |

| LogP (octanol-water) | 0.493 |

The presence of three carboxyl groups confers high polarity, as evidenced by its PSA value, while the methoxy and methyl substituents introduce steric and electronic effects that may influence reactivity. The LogP value indicates moderate hydrophobicity, suggesting balanced solubility in polar and nonpolar solvents.

Synthetic Pathways and Preparation

While no direct synthesis of 2,3,4-Pyridinetricarboxylic acid is documented in the provided sources, analogous methods for related pyridine polycarboxylic acids offer insights. For instance, pyridine-2,3-dicarboxylic acids are synthesized via oxidation of substituted quinolines using hydrogen peroxide in basic media . This method involves:

-

Substrate Preparation: Starting materials such as 8-hydroxyquinoline derivatives are treated with oxidizing agents like or .

-

Oxidation Conditions: Reactions typically proceed under acidic or basic aqueous conditions at elevated temperatures (75–95°C) .

-

Workup: The product is isolated through acidification, filtration, and purification via recrystallization or chromatography.

Physicochemical Properties and Stability

The compound’s stability and solubility are critical for practical applications. While experimental data specific to 2,3,4-Pyridinetricarboxylic acid are scarce, inferences can be drawn from structurally related compounds:

-

Thermal Stability: Pyridine tricarboxylic acids generally decompose above 200°C . The 2,4,6-isomer, for example, exhibits a melting point of 227°C (with decomposition) , suggesting similar thermal behavior for the 2,3,4-isomer.

-

Solubility: High PSA values predict good solubility in polar solvents like water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

-

Acid-Base Behavior: The three carboxyl groups () and pyridinic nitrogen () enable multi-stage deprotonation, making the compound a potential polydentate ligand .

Biological Relevance and Toxicity Considerations

Although no direct studies on 2,3,4-Pyridinetricarboxylic acid’s biological activity are available, structurally related compounds like pyridine-2,4-dicarboxylic acid exhibit growth-inhibitory effects in plants by interfering with hydroxyproline biosynthesis . This suggests potential bioactivity mediated through enzyme inhibition or interference with cell wall assembly. Further studies are needed to evaluate its pharmacokinetics and ecotoxicological profile.

Challenges and Future Directions

Current research on 2,3,4-Pyridinetricarboxylic acid is hindered by limited synthetic accessibility and characterization data. Priority areas for investigation include:

-

Optimized Synthesis: Developing scalable, high-yield routes to enable large-scale production.

-

Spectroscopic Characterization: Elucidating UV-Vis, IR, and NMR spectra to aid in identification and purity assessment.

-

Application-Specific Studies: Exploring its utility in MOF synthesis, analytical reagent development, or biomedical contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume